molecular formula C9H11NO3 B183422 Ethyl 2-methoxyisonicotinate CAS No. 105596-61-0

Ethyl 2-methoxyisonicotinate

Cat. No.: B183422
CAS No.: 105596-61-0
M. Wt: 181.19 g/mol
InChI Key: VGDZPGBZLGNFBF-UHFFFAOYSA-N
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Safety and Hazards

Ethyl 2-methoxyisonicotinate is classified as a warning substance . It’s advised to avoid contact with skin and eyes, and to avoid formation of dust and aerosols . In case of contact, rinse skin or eyes with water . If swallowed, make the victim drink water and consult a doctor if feeling unwell .

Mechanism of Action

  • Target of Action Ethyl 2-methoxyisonicotinate does not have well-documented specific targets. However, it is commonly used in scientific research, particularly in drug synthesis and organic chemistry studies.
  • Pharmacokinetics

    • Impact on Bioavailability : The compound’s lipophilicity (ability to dissolve in lipids) affects its bioavailability .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-methoxyisonicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Ethyl 2-methoxyisonicotinate can be compared with other similar compounds, such as:

  • Ethyl isonicotinate
  • Ethyl 2-chloropyridine-4-carboxylate
  • Ethyl 5-bromo-2-(trifluoromethyl)isonicotinate
  • Ethyl 2-bromoisonicotinate
  • Ethyl 2-cyanoisonicotinate

Uniqueness: this compound is unique due to its methoxy group at the 2-position, which can influence its reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

ethyl 2-methoxypyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-3-13-9(11)7-4-5-10-8(6-7)12-2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGDZPGBZLGNFBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60546590
Record name Ethyl 2-methoxypyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60546590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105596-61-0
Record name Ethyl 2-methoxypyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60546590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of ethyl 2-hydroxy-pyridine-4-carboxylate (1.0 g, 6 mmol), (Chem. Abs. 1957, 8740c), methyl iodide (1 ml) and silver(I)carbonate (1.64 g) in toluene (20 ml) was heated at reflux for 2 hours. The mixture was allowed to cool and the insolubles removed by filtration through diatomaceous earth and the pad was washed through with ethyl acetate. The filtrate was washed with water, dried (MgSO4) and the solvent removed by evaporation to give ethyl 2-methoxy-pyridine-4-carboxylate (0.93 g, 86%) as a yellow oil.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.64 g
Type
catalyst
Reaction Step One

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